![molecular formula C7H9N3O3 B11721017 4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11721017.png)
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
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Overview
Description
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrazolooxazines. This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused with an oxazine ring. The presence of a nitro group and a methyl group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitro-4-methylpyrazole with an appropriate oxirane derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 4-Methyl-3-amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine.
Substitution: Derivatives with different functional groups replacing the methyl group.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole and oxazine rings can interact with various enzymes and receptors, modulating their activity. Specific molecular targets and pathways involved include inhibition of certain enzymes and interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Similar fused ring structure but with a triazole ring instead of a pyrazole ring.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid: Similar core structure with a carboxylic acid group.
Uniqueness
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical reactivity and potential biological activity. Its specific fused ring structure also provides unique interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound belonging to the pyrazolooxazine class. This compound is characterized by its unique fused ring structure that incorporates both pyrazole and oxazine components. The presence of functional groups such as a methyl group and a nitro group enhances its chemical reactivity and potential biological activity. This article focuses on the biological activities associated with this compound, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₄O₂. The structural features of the compound include:
Feature | Description |
---|---|
Molecular Formula | C₇H₈N₄O₂ |
Nitro Group | Present at the 3-position |
Methyl Group | Present at the 4-position |
Ring System | Fused pyrazole and oxazine rings |
These features contribute to the compound's diverse reactivity profile and its potential interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the interaction of the nitro group with microbial targets, leading to inhibition of key metabolic processes. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values have yet to be established in detailed studies.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Initial investigations have shown that this compound can modulate enzyme activity associated with cancer cell proliferation. The nitro group may generate reactive intermediates that interact with DNA or other cellular components, potentially leading to apoptosis in cancer cells.
A comparative study on similar pyrazolo compounds revealed that derivatives with structural similarities exhibited varying degrees of efficacy against cancer cell lines. For example:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
4-Methyl-3-nitro | TBD | A549 (lung carcinoma) |
Pyrazolo Derivative A | TBD | MCF-7 (breast carcinoma) |
Pyrazolo Derivative B | TBD | HeLa (cervical carcinoma) |
These findings underscore the need for further research into the specific mechanisms by which this compound exerts its anticancer effects.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The nitro group can form reactive intermediates that inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : The compound may interact directly with DNA or influence DNA repair mechanisms.
- Signal Transduction Pathways : It may affect signaling pathways related to cell growth and apoptosis.
Case Studies
A series of case studies have been conducted to evaluate the effects of this compound on different cancer cell lines:
- Study 1 : Evaluated the compound's impact on A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation.
- Study 2 : Investigated its effects on MCF-7 breast cancer cells. The compound showed significant cytotoxicity at higher concentrations.
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9N3O3/c1-5-7-6(10(11)12)4-8-9(7)2-3-13-5/h4-5H,2-3H2,1H3 |
InChI Key |
IGEFQQSDUJZZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=NN2CCO1)[N+](=O)[O-] |
Origin of Product |
United States |
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